(2-Bromopropoxy)benzene
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Overview
Description
(2-Bromopropoxy)benzene: is an organic compound with the molecular formula C9H11BrO . It is a derivative of benzene where a 2-bromopropoxy group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopropoxy)benzene typically involves the reaction of benzene with 2-bromopropanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-bromopropanol is replaced by the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation are commonly employed.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Propoxybenzene.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
(2-Bromopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromopropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 2-bromopropoxy group is highly reactive and can participate in various substitution reactions. The benzene ring provides a stable aromatic system that can undergo electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
- Benzene, (2-chloropropoxy)-
- Benzene, (2-fluoropropoxy)-
- Benzene, (2-iodopropoxy)-
Comparison:
- Reactivity: (2-Bromopropoxy)benzene is more reactive than its chloro and fluoro counterparts due to the larger size and lower electronegativity of bromine, which makes it a better leaving group in substitution reactions .
- Applications: While all these compounds are used in organic synthesis, this compound is preferred in reactions requiring a more reactive halogen substituent .
- Uniqueness: The unique reactivity of the bromine atom in this compound makes it particularly useful in the synthesis of complex organic molecules and in reactions where a high degree of selectivity is required .
Properties
IUPAC Name |
2-bromopropoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWHVUANJCSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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